molecular formula C16H16ClNO3 B12610819 Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 874016-06-5

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B12610819
CAS No.: 874016-06-5
M. Wt: 305.75 g/mol
InChI Key: WKNYITMVMJXCAN-UHFFFAOYSA-N
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Description

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a chlorophenyl group, and a hydroxyethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4-chlorophenyl)-2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as crystallization or chromatography, to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the chlorophenyl and hydroxyethyl groups.

    1-(4-Chlorobenzhydryl)piperazine: Contains a chlorophenyl group but differs in the overall structure.

    Ethyl N-(2-hydroxyethyl)carbamate: Similar functional groups but different substituents.

Uniqueness

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its potential biological activity, while the hydroxyethyl group provides additional sites for chemical modification .

Properties

CAS No.

874016-06-5

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

benzyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C16H16ClNO3/c17-14-8-6-13(7-9-14)15(10-19)18-16(20)21-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)

InChI Key

WKNYITMVMJXCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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